pKa Difference vs 2,6-Dimethyl-4-aminopyridine
N,2,6-Trimethylpyridin-4-amine exhibits a predicted pKa of 10.99±0.10, which is measurably higher than that of the des-methyl analog 2,6-dimethyl-4-aminopyridine (predicted pKa 10.30±0.50) [1]. The N-methylation of the 4-amino group increases electron density on the pyridine nitrogen, enhancing its basicity and nucleophilicity.
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 10.99 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2,6-Dimethyl-4-aminopyridine (CAS 3512-80-9): pKa = 10.30 ± 0.50 (Predicted) |
| Quantified Difference | ΔpKa ≈ +0.69 (Target is more basic) |
| Conditions | Computational prediction (ACD/Labs or analogous software) |
Why This Matters
Higher basicity translates to enhanced nucleophilicity and altered protonation state at physiological pH, which are critical selection criteria for catalysis applications and for tuning pharmacokinetic properties in drug discovery.
- [1] ChemicalBook. 4-Amino-2,6-dimethylpyridine (CAS 3512-80-9). Predicted pKa: 10.30±0.50. View Source
